Cas no 885532-41-2 (4-Bromo-2,5-dichlorobenzoic acid)

4-Bromo-2,5-dichlorobenzoic acid is a halogenated benzoic acid derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern, featuring bromo and chloro functional groups, enhances reactivity in cross-coupling reactions and facilitates further derivatization. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its ability to introduce halogenated aromatic motifs into target molecules. Its crystalline solid form ensures stability and ease of handling under standard laboratory conditions. The compound’s well-defined structure and consistent purity make it a reliable building block for researchers requiring precise functionalization in complex synthetic pathways.
4-Bromo-2,5-dichlorobenzoic acid structure
885532-41-2 structure
Product name:4-Bromo-2,5-dichlorobenzoic acid
CAS No:885532-41-2
MF:C7H3BrCl2O2
MW:269.907519578934
MDL:MFCD08444534
CID:821355
PubChem ID:16228023

4-Bromo-2,5-dichlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2,5-dichlorobenzoic acid
    • Benzoic acid, 4-bromo-2,5-dichloro-
    • CL8105
    • FC1106
    • 4-Bromo-2,5-dichlorobenzoicacid
    • AM84005
    • ST24028923
    • W9114
    • 532B412
    • 4-Bromo-2,5-dichlorobenzoic acid (ACI)
    • DB-006685
    • DS-15864
    • AKOS015998707
    • SCHEMBL23783264
    • CS-0157853
    • DTXSID20585485
    • MFCD08444534
    • 885532-41-2
    • MDL: MFCD08444534
    • Inchi: 1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12)
    • InChI Key: DVJHKDHDHAPDPH-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=CC(Br)=C(Cl)C=1)O

Computed Properties

  • Exact Mass: 267.86900
  • Monoisotopic Mass: 267.86935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.900
  • Boiling Point: 347.574℃ at 760 mmHg
  • Flash Point: 164.007°C
  • Refractive Index: 1.632
  • PSA: 37.30000
  • LogP: 3.45410

4-Bromo-2,5-dichlorobenzoic acid Security Information

4-Bromo-2,5-dichlorobenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Bromo-2,5-dichlorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
BD8334731-25g
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
25g
RMB 4478.40 2025-02-21
eNovation Chemicals LLC
Y0993637-25g
4-bromo-2,5-dichlorobenzoic acid
885532-41-2 95%
25g
$800 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0325-1G
4-bromo-2,5-dichlorobenzoic acid
885532-41-2 95%
1g
¥ 1,920.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM212-200mg
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
200mg
135.0CNY 2021-07-12
Alichem
A013027227-1g
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
1g
$1445.30 2023-08-31
eNovation Chemicals LLC
D956837-25g
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
25g
$495 2024-06-07
Cooke Chemical
BD8334731-5g
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
5g
RMB 1218.40 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM212-250mg
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
250mg
205CNY 2021-05-08
Chemenu
CM154054-5g
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 95%
5g
$234 2023-01-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM212-1g
4-Bromo-2,5-dichlorobenzoic acid
885532-41-2 97%
1g
548.0CNY 2021-07-12

4-Bromo-2,5-dichlorobenzoic acid Related Literature

Additional information on 4-Bromo-2,5-dichlorobenzoic acid

Introduction to 4-Bromo-2,5-dichlorobenzoic Acid (CAS No. 885532-41-2) and Its Emerging Applications in Chemical Biology

4-Bromo-2,5-dichlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 885532-41-2, is a halogenated benzoic acid derivative that has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential applications in drug discovery and material science. This compound, characterized by the presence of bromine and chlorine substituents at specific positions on the benzene ring, exhibits unique reactivity that makes it a valuable intermediate in synthesizing various bioactive molecules.

The structural motif of 4-Bromo-2,5-dichlorobenzoic acid consists of a benzoic acid core substituted with bromine at the 4-position and chlorine atoms at the 2- and 5-positions. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The halogen atoms enhance the compound's lipophilicity and electrophilicity, making it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.

In recent years, 4-Bromo-2,5-dichlorobenzoic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its bromine substituent, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, enabling the construction of complex molecular architectures with tailored biological activities.

One of the most promising applications of 4-Bromo-2,5-dichlorobenzoic acid is in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, researchers have utilized this compound to synthesize analogs of benzoic acid derivatives that exhibit inhibitory effects on kinases and other enzyme families implicated in cancer and inflammatory diseases. The chlorine substituents at the 2- and 5-positions facilitate hydrogen bonding interactions with protein residues, enhancing binding affinity and selectivity.

Recent studies have highlighted the utility of 4-Bromo-2,5-dichlorobenzoic acid in designing probes for biochemical assays. Its ability to undergo selective modification at specific positions allows chemists to develop reporters that can visualize enzyme activity or protein-protein interactions in living cells. Such probes are invaluable tools for understanding complex biological processes at the molecular level and have been instrumental in advancing drug discovery efforts.

The compound's reactivity also makes it a valuable building block for materials science applications. For example, 4-Bromo-2,5-dichlorobenzoic acid has been employed in the synthesis of organic semiconductors and liquid crystals due to its ability to form stable π-conjugated systems. These materials exhibit desirable optical and electronic properties, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaics.

Another emerging area of research involves the use of 4-Bromo-2,5-dichlorobenzoic acid in green chemistry initiatives. Its synthesis has been optimized using catalytic methods that minimize waste and energy consumption, aligning with sustainable practices in chemical manufacturing. Additionally, its derivatives have been explored as environmentally friendly alternatives to traditional halogenated compounds in industrial processes.

The pharmaceutical industry has also shown interest in 4-Bromo-2,5-dichlorobenzoic acid as a precursor for developing novel antibiotics and antiviral agents. The structural features of this compound allow for the creation of molecules that can disrupt microbial cell wall synthesis or inhibit viral replication. Such applications are particularly relevant in light of growing concerns about antibiotic resistance and emerging infectious diseases.

In conclusion,4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2) represents a multifaceted compound with broad utility across multiple domains of chemical biology and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutic agents and advanced materials. As research continues to uncover new applications for this compound,4-Bromo-2,5-dichlorobenzoic acid is poised to remain at the forefront of scientific discovery.

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Amadis Chemical Company Limited
(CAS:885532-41-2)4-Bromo-2,5-dichlorobenzoic acid
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Purity:99%/99%
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Price ($):184.0/608.0